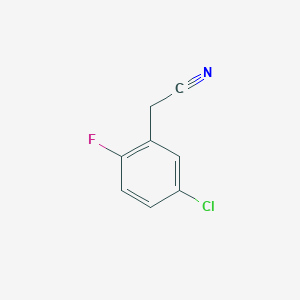

5-Chloro-2-fluorophenylacetonitrile

説明

Significance of Arylacetonitriles as Synthetic Intermediates in Advanced Chemical Synthesis

Arylacetonitriles, characterized by a cyanomethyl group attached to an aromatic ring, are highly valued synthetic intermediates. The nitrile group is a versatile functional group that can be readily converted into other important moieties such as carboxylic acids, amides, amines, and ketones. This chemical flexibility makes arylacetonitriles crucial starting materials for constructing complex molecular architectures.

The methylene (B1212753) group adjacent to both the aromatic ring and the nitrile group is acidic, allowing for facile deprotonation and subsequent alkylation or arylation reactions. This reactivity enables the elongation of carbon chains and the introduction of diverse substituents, further expanding the synthetic utility of arylacetonitriles. Their role is particularly prominent in the synthesis of biologically active compounds, where the arylacetonitrile core is often a key structural motif.

Overview of Fluorine and Chlorine Substituent Effects in Aromatic Systems

The presence of both fluorine and chlorine atoms on the aromatic ring of 5-chloro-2-fluorophenylacetonitrile has a profound impact on its chemical behavior. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (σ-withdrawing effect), which deactivates the aromatic ring towards electrophilic substitution. csbsju.edu However, they also possess lone pairs of electrons that can be donated to the aromatic π-system through resonance (π-donation). csbsju.edu

Research Landscape of this compound within the Halogenated Nitrile Class

This compound is a significant compound within the family of halogenated nitriles, primarily utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its structural features, namely the reactive nitrile group and the specific halogen substitution pattern, make it a valuable starting material for creating more complex and often biologically active molecules.

The synthesis of this compound can be achieved through various routes. One common method involves the cyanation of 2-(bromomethyl)-4-chloro-1-fluorobenzene using potassium cyanide. echemi.com Another approach starts with the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene to produce 5-chloro-2-fluoronitrobenzene, which is then converted to the final acetonitrile (B52724) product through a series of reduction and functional group transformations.

Research involving this compound often focuses on its application in medicinal chemistry. For instance, it is a key intermediate in the synthesis of compounds investigated for their potential therapeutic properties. The presence of the fluorine atom, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 75279-54-8 |

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.59 g/mol |

| Appearance | Off-white crystalline solid |

| Boiling Point | 253°C at 760 mmHg |

| Melting Point | Not specified |

| Density | 1.3 ± 0.1 g/cm³ |

Structure

3D Structure

特性

IUPAC Name |

2-(5-chloro-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPGNOMDUNQMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378673 | |

| Record name | 5-Chloro-2-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-54-8 | |

| Record name | 5-Chloro-2-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75279-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75279-54-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Fluorophenylacetonitrile

Conventional Synthetic Routes and Precursors

Conventional methods for synthesizing 5-Chloro-2-fluorophenylacetonitrile typically rely on nucleophilic substitution reactions involving readily available halogenated starting materials.

An alternative, multi-step approach begins with more basic halogenated aromatics like 2,5-dichloronitrobenzene. This pathway requires a series of functional group transformations to arrive at the final product. A typical sequence involves:

Fluorination: A nucleophilic aromatic substitution to replace one of the chlorine atoms with fluorine. This is often accomplished using a fluoride (B91410) salt like potassium fluoride (KF).

Nitro Group Reduction: The nitro group (-NO2) is reduced to an amine (-NH2).

Conversion to Acetonitrile (B52724): The resulting aniline (B41778) derivative is then converted into the phenylacetonitrile. This can be achieved through a Sandmeyer-type reaction, where the amine is first diazotized and then treated with a cyanide salt, or through other functional group interconversions.

This multi-step functionalization, while longer, allows for the assembly of the target molecule from simpler, bulk starting materials.

The core transformation in many synthetic routes is the cyanation reaction, which introduces the nitrile (-CN) group. When starting from a precursor like 2-(Bromomethyl)-4-chloro-1-fluorobenzene, the reaction proceeds via a nucleophilic substitution mechanism, likely SN2. researchgate.net In this process, the cyanide ion (CN⁻), typically from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN), acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. echemi.comprepchem.com

Selectivity is a key consideration. The reaction must be controlled to ensure the cyanide group attaches to the benzylic carbon without promoting side reactions, such as elimination or reactions at the aromatic ring. The use of a biphasic solvent system (e.g., dichloromethane (B109758) and water) in conjunction with a phase-transfer catalyst (PTC) is a common strategy to enhance selectivity and reaction rate. echemi.comorgsyn.org The PTC, such as tetrabutylammonium (B224687) bromide, facilitates the transfer of the cyanide ion from the aqueous phase to the organic phase where the halogenated precursor is dissolved, allowing the reaction to proceed smoothly at the interface or in the organic phase. echemi.comtaylorandfrancis.com

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring scalability and safety. For laboratory and industrial production, several factors are fine-tuned.

Cyanide Source: While highly toxic alkali metal cyanides (NaCN, KCN) are effective, research has focused on less toxic alternatives for industrial applications, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which can be used in conjunction with a catalyst. google.comgoogle.com

Catalyst: As mentioned, phase-transfer catalysts are instrumental in biphasic systems, improving efficiency and allowing for milder conditions. orgsyn.orgtaylorandfrancis.com

Solvent System: The choice of solvent is critical. A mixed solution of dichloromethane and water is effective for the cyanation of benzylic halides. echemi.com For other transformations, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be used, particularly in fluorination steps.

Temperature and Time: Reaction temperature is carefully controlled to balance reaction rate with the prevention of side products. The cyanation of 2-(Bromomethyl)-4-chloro-1-fluorobenzene can be effectively carried out at room temperature over several hours. echemi.com

The following table summarizes a conventional laboratory-scale synthesis.

Table 1: Conventional Synthesis of this compound

| Precursor | Reagents & Catalysts | Solvent System | Conditions | Yield |

|---|

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry has introduced advanced catalytic methods that offer significant advantages over conventional routes, including milder reaction conditions, higher functional group tolerance, and improved atom economy.

The use of transition metal catalysts, particularly those based on palladium, copper, and nickel, has revolutionized the synthesis of aryl nitriles. taylorandfrancis.com These catalysts can facilitate cyanations that are otherwise difficult, such as the direct cyanation of aryl chlorides. organic-chemistry.org

Copper Catalysis: Copper salts, such as cuprous iodide (CuI), can catalyze the cyanation of benzyl (B1604629) chlorides using less toxic sources like potassium ferrocyanide. google.comgoogle.com This approach reduces costs and improves the safety profile compared to methods requiring palladium catalysts or highly toxic cyanides.

Nickel Catalysis: Nickel-based catalytic systems, often using ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), are effective for the cyanation of aryl chlorides with zinc cyanide (Zn(CN)₂). organic-chemistry.org These methods are valued for their wide functional group tolerance and mild reaction conditions.

Palladium catalysis represents the state-of-the-art for many cross-coupling reactions, including cyanation. scielo.br Palladium catalysts are highly efficient for the cyanation of aryl halides and triflates, enabling the synthesis of a wide array of aromatic nitriles. organic-chemistry.orgrsc.orgrsc.org In the context of this compound synthesis, palladium catalysis could be applied to a strategy involving the cyanation of a suitable aryl halide precursor.

The general mechanism for a palladium-catalyzed cyanation of an aryl halide (Ar-X) involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The cyanide source (e.g., Zn(CN)₂) exchanges the halide on the palladium complex with a cyanide group.

Reductive Elimination: The aryl nitrile (Ar-CN) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.

These methods are prized for their efficiency at low catalyst loadings and their tolerance for a broad scope of substrates, including those with sensitive functional groups. scielo.brrsc.org

The following table provides a comparative overview of different catalytic systems relevant to the synthesis of aromatic nitriles.

Table 2: Comparison of Catalytic Systems for Cyanation of Halogenated Aromatics

| Catalyst System | Cyanide Source | Substrate | Key Advantages |

|---|---|---|---|

| Copper Salt (e.g., CuI) | K₄[Fe(CN)₆] | Benzyl Chlorides google.com | Low cost, low toxicity of cyanide source google.com |

| Nickel/dppf | Zn(CN)₂ | Aryl Chlorides organic-chemistry.org | Wide functional group tolerance, mild conditions organic-chemistry.org |

Photochemical and Electrochemical Synthesis Pathways

Alternative energy sources like light and electricity are at the forefront of innovative synthetic strategies, offering pathways that are often cleaner and more efficient than traditional thermal methods.

Photochemical Synthesis

Photochemical reactions utilize light energy to activate molecules and drive chemical transformations. For the synthesis of aryl nitriles such as this compound, photoredox catalysis represents a promising approach. This method can enable the direct C-H cyanation of an aromatic ring or the cyanation of aryl halides under mild conditions. nih.gov

A potential photochemical route could involve the nickel-catalyzed cyanation of an aryl halide, such as 5-chloro-2-fluorobenzyl chloride or 5-chloro-1-bromo-2-fluorobenzene. organic-chemistry.orgacs.org In such a system, visible light would irradiate a nickel complex, initiating a catalytic cycle that facilitates the transfer of a cyanide group from a source like 1,4-dicyanobenzene. organic-chemistry.org This process avoids the need for highly toxic cyanide salts and often proceeds at room temperature, reducing the energy input and improving the safety profile of the synthesis. organic-chemistry.orgacs.org Research has demonstrated the effectiveness of this light-promoted method for a wide array of aryl bromides and chlorides. organic-chemistry.orgacs.org

Another photochemical strategy is the direct cyanation of aromatic hydrocarbons. rsc.org This involves the photo-cyanation of an appropriately substituted benzene (B151609) ring with a cyanide anion in the presence of a sensitizer (B1316253) like 1,4-dicyanobenzene. rsc.org

Electrochemical Synthesis

Electrosynthesis uses electrical current to drive non-spontaneous redox reactions. fraunhofer.de This technique offers a high degree of control over reaction conditions and can significantly reduce the reliance on chemical oxidizing or reducing agents, thereby minimizing waste. fraunhofer.dersc.org

The synthesis of this compound could be envisioned through several electrochemical routes. One plausible method is the anodic cyanation of a precursor like 5-chloro-2-fluorobenzyl germatrane. researchgate.net A more direct approach involves the electrochemical C-H cyanation of an imine derivative under catalyst-free conditions, using acetonitrile as the cyanation reagent. rsc.org Such reactions are typically performed in an undivided cell with simple carbon or platinum electrodes. rsc.orgbeilstein-journals.org

Furthermore, pulsed electrosynthesis is an advanced technique that can efficiently generate aryl radicals from stable organoboron reagents. nih.gov This method could be adapted to convert an appropriate aryl potassium trifluoroborate salt into the target nitrile, overcoming common issues like electrode passivation. nih.gov The versatility of electrosynthesis allows for a broad range of substrates and functional groups, making it a powerful tool for constructing complex molecules. rsc.orgxmu.edu.cn

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for developing sustainable industrial processes. wikipedia.org These principles aim to reduce the environmental impact of chemical manufacturing by improving efficiency, minimizing waste, and using safer materials. solubilityofthings.com

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org A high atom economy signifies minimal generation of byproducts, leading to less waste. scranton.edu

A conventional synthesis of this compound involves the nucleophilic substitution of 5-chloro-2-fluorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide. While this reaction may have a high yield, its atom economy is inherently limited by the formation of a salt byproduct (sodium chloride).

Table 1: Theoretical Atom Economy for a Conventional Synthesis Route

| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) | Byproduct | Formula | Molecular Weight ( g/mol ) |

| 5-Chloro-2-fluorobenzyl chloride | C₇H₅Cl₂F | 179.02 | This compound | C₈H₅ClFN | 169.58 | Sodium Chloride | NaCl | 58.44 |

| Sodium Cyanide | NaCN | 49.01 | ||||||

| Total Reactant Mass | 228.03 | Total Byproduct Mass | 58.44 |

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

Atom Economy (%) = (169.58 / 228.03) x 100 ≈ 74.4%

An atom economy of 74.4% means that over 25% of the reactant mass is converted into waste. Strategies to improve this include designing addition or rearrangement reactions that, in theory, can achieve 100% atom economy by incorporating all reactant atoms into the final product. scranton.edu

Use of Safer Solvents and Reaction Media

Solvents constitute a significant portion of the waste generated in chemical processes. The fifth principle of green chemistry advocates for the use of safer solvents and auxiliaries, or their complete elimination if possible. Many traditional solvents like dichloromethane (DCM), dimethylformamide (DMF), and benzene are hazardous, toxic, or environmentally persistent. scribd.comresearchgate.net

Pharmaceutical companies and green chemistry organizations have developed solvent selection guides that rank solvents based on their safety, health, and environmental (SHE) impact. gctlc.orgacsgcipr.orgutoronto.ca These guides promote the substitution of hazardous solvents with greener alternatives.

Table 2: Comparison of Conventional and Greener Solvents

| Solvent | Classification | Boiling Point (°C) | Key Hazards | Greener Alternative |

| Dichloromethane (DCM) | Problematic/Hazardous | 39.6 | Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) |

| Dimethylformamide (DMF) | Problematic/Hazardous | 153 | Reproductive aToxin, High Boiling Point | Cyclopentyl methyl ether (CPME) |

| Benzene | Hazardous/Banned | 80.1 | Carcinogen, Flammable | Toluene (Usable with restrictions) |

| Water | Recommended | 100 | Non-toxic, Non-flammable | N/A |

| Ethanol | Recommended | 78.4 | Low Toxicity, Renewable | N/A |

For the synthesis of this compound, replacing solvents like DMF with options such as 2-MeTHF or even water, where feasible, can drastically reduce the environmental footprint of the process.

Energy Efficiency in Manufacturing Processes

The chemical industry is a major consumer of energy, and improving energy efficiency is a critical aspect of green manufacturing. abb.com This involves designing processes that operate at ambient temperature and pressure whenever possible and utilizing energy sources more effectively. reagent.co.ukchemindigest.com

Table 3: Energy Efficiency Comparison: Conventional vs. Microwave Synthesis

| Method | Typical Reaction Time | Energy Input | Process Conditions |

| Conventional Heating (Reflux) | 2 - 24 hours | High (prolonged heating) | Continuous heating of reaction vessel |

| Microwave-Assisted Synthesis | 5 - 30 minutes | Low (short, targeted irradiation) | Rapid, direct heating of polar molecules |

Applying these energy-efficient technologies can lead to significant cost savings and a reduction in the carbon footprint of the manufacturing process for this compound. chemindigest.com

Development of Environmentally Benign Synthetic Protocols

Developing environmentally benign synthetic protocols involves a holistic approach that combines high atom economy, the use of safer substances, and energy efficiency. This often means redesigning traditional synthetic routes from the ground up.

For this compound, this could involve:

Catalytic Routes: Employing recyclable, non-toxic catalysts to replace stoichiometric reagents.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance, by using microwave irradiation on a solid support like clay, which can convert aldehydes to nitriles rapidly and cleanly. researchgate.net

Aqueous Media: Utilizing water as a solvent, which is non-toxic, inexpensive, and non-flammable.

Advanced Methodologies: Implementing the photochemical and electrochemical pathways discussed previously, which use light or electricity as "traceless" reagents, thus minimizing chemical waste. organic-chemistry.orgrsc.org

An efficient and environmentally friendly protocol might involve the one-pot, three-component reaction of a corresponding aldehyde, a hydroxylamine (B1172632) source, and a catalyst in a benign solvent or solvent-free system, potentially accelerated by microwave energy. mdpi.com Such protocols offer advantages like operational simplicity, shorter reaction times, excellent yields, and superior atom economy.

Nucleophilic Substitution Reactions Involving the Nitrile Group

The nitrile group of this compound is a key site for nucleophilic attack, enabling its conversion into other important functional groups such as amides and carboxylic acids. The electron-withdrawing nature of the cyano group polarizes the carbon-nitrogen triple bond, making the carbon atom susceptible to attack by nucleophiles.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a fundamental transformation in organic synthesis. While specific studies on the hydrolysis of this compound are not extensively detailed in publicly available literature, the general mechanism for nitrile hydrolysis proceeds via two main pathways: acid-catalyzed and base-catalyzed hydrolysis.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide, typically under more forcing conditions, yields the corresponding carboxylic acid, 2-(5-chloro-2-fluorophenyl)acetic acid, and an ammonium salt.

In the presence of a base, the hydroxide (B78521) ion directly attacks the nitrile carbon, forming a hydroxy imine anion. Protonation of this intermediate by water yields an imidic acid, which, similar to the acid-catalyzed pathway, tautomerizes to the amide, 2-(5-chloro-2-fluorophenyl)acetamide. Saponification of the amide under basic conditions will then lead to the carboxylate salt, which upon acidic workup gives the carboxylic acid.

The direct conversion to the amide, or amidation, can often be achieved under controlled conditions, for example, by using milder reaction conditions or specific catalysts that favor the formation of the amide over the carboxylic acid.

Reactions with Amine Nucleophiles

The reaction of nitriles with amine nucleophiles provides a direct route to substituted amidines, which are valuable intermediates in medicinal chemistry and materials science. While specific research on the reactions of this compound with various amine nucleophiles is limited in the reviewed literature, the general reactivity pattern involves the nucleophilic addition of the amine to the nitrile carbon.

The reaction is typically catalyzed by Lewis acids or proceeds at elevated temperatures. The initial addition of a primary or secondary amine to the nitrile forms an N-substituted imidic acid intermediate. This intermediate can then rearrange or react further depending on the reaction conditions and the nature of the amine. For instance, reaction with primary amines can lead to the formation of N,N'-disubstituted amidines. The reactivity of the amine nucleophile is influenced by its basicity and steric hindrance.

Transformations at the Acetonitrile Methylene (B1212753) Carbon

The methylene carbon (α-carbon) of this compound is activated by the adjacent electron-withdrawing nitrile group and the aromatic ring. This acidity of the α-protons allows for a variety of transformations, including halogenation, alkylation, acylation, and condensation reactions, making it a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Alpha-Halogenation Reactions

The reaction proceeds through the formation of an enolate or enol intermediate in the presence of a base or acid catalyst, respectively. This intermediate then reacts with the halogenating agent to yield the α-halogenated product. The resulting α-halo-5-chloro-2-fluorophenylacetonitrile would be a valuable precursor for further nucleophilic substitution reactions at the α-carbon.

Alkylation and Acylation Reactions

The acidic nature of the methylene protons in this compound allows for its deprotonation by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides and acylating agents.

Alkylation: The α-alkylation of phenylacetonitriles is a common method for forming new carbon-carbon bonds. The reaction typically involves the use of a strong base, such as sodium hydride or an alkali metal hydroxide in the presence of a phase-transfer catalyst, to generate the nucleophilic carbanion. This is followed by the addition of an alkylating agent (e.g., an alkyl halide). While specific data for this compound is scarce, patents describe the alkylation of similar benzyl cyanides. For instance, the alkylation of p-chlorobenzyl cyanide with isopropyl chloride has been reported to proceed with high selectivity.

Acylation: Similar to alkylation, the carbanion generated from this compound can react with acylating agents like acyl chlorides or anhydrides to introduce an acyl group at the α-position. This leads to the formation of β-ketonitriles, which are versatile synthetic intermediates. The reaction conditions are analogous to those used for alkylation, involving a strong base to generate the nucleophile.

Condensation and Cyclization Reactions

The activated methylene group of this compound can participate in various condensation and cyclization reactions to form more complex molecular architectures.

Condensation Reactions: A classic example is the Knoevenagel condensation, where the carbanion of this compound can react with aldehydes or ketones. This reaction, typically catalyzed by a weak base such as an amine, leads to the formation of a new carbon-carbon double bond. The product would be an α,β-unsaturated nitrile, a valuable building block in organic synthesis.

Chemical Reactivity and Mechanistic Insights of this compound

The synthetic utility and reaction pathways of this compound are dictated by the electronic interplay of its substituents on the aromatic ring. The presence of two halogen atoms (chlorine and fluorine) and an electron-withdrawing cyanomethyl group significantly influences the molecule's reactivity, particularly in aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This article delves into the specific transformations of the aromatic core and the mechanistic underpinnings of these reactions.

Applications of 5 Chloro 2 Fluorophenylacetonitrile in the Synthesis of Complex Organic Molecules

Synthesis of Specialty Chemicals and Materials

Detailed searches for the utilization of 5-Chloro-2-fluorophenylacetonitrile as a precursor or intermediate in the synthesis of polymers, advanced materials, dyes, and pigments did not provide any specific examples or research data. The subsequent subsections reflect this lack of available information.

No scholarly articles or patents were found that describe the use of this compound as a monomer or precursor in the synthesis of polymers or advanced materials. Research in polymer chemistry often involves the use of various functionalized aromatic compounds, but the specific application of this compound has not been documented in the available literature.

The synthesis of organic dyes and pigments, such as azo dyes and diketopyrrolopyrrole (DPP) pigments, can involve nitrile-containing intermediates. However, a thorough review of the literature did not reveal any instances where this compound is specifically used as a precursor or intermediate in the production of commercial or developmental dyes and pigments.

Functional materials are designed to possess specific properties for use in a variety of advanced applications. While halogenated and nitrile-containing organic molecules are of interest in materials science, there is no documented research on the application of this compound in the development of functional materials with specific electronic, optical, or other functional properties.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Chloro-2-fluorophenylacetonitrile, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

In ¹H NMR spectroscopy, the protons of the methylene (B1212753) (-CH₂) group are expected to appear as a singlet, typically in the range of δ 3.8–4.2 ppm. The aromatic protons will exhibit a more complex splitting pattern due to spin-spin coupling between adjacent protons and with the fluorine atom.

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogen atoms and the nitrile group. The presence of the carbon-fluorine bond will also result in C-F coupling, which can be observed in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (-CH₂) | ~3.8–4.2 | Singlet |

| ¹H (Aromatic) | Varies | Multiplet |

| ¹³C (C≡N) | Varies | Singlet |

| ¹³C (Aromatic) | Varies | Multiplets (due to C-F coupling) |

| ¹³C (-CH₂) | Varies | Singlet |

This table is based on general predictions for similar structures and requires experimental verification for specific values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns. The high-resolution mass spectrum will show the molecular ion peak, which corresponds to the exact mass of the molecule.

Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak. Fragmentation of the molecule under electron ionization can lead to the loss of various groups, such as the chlorine atom, the fluorine atom, or the cyano group, providing further structural information.

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.01674 |

| [M+Na]⁺ | 191.99868 |

| [M-H]⁻ | 168.00218 |

| [M+NH₄]⁺ | 187.04328 |

| [M+K]⁺ | 207.97262 |

| [M]⁺ | 169.00891 |

Data sourced from PubChem. uni.lu These values are predicted and may vary slightly in experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

The IR spectrum is particularly useful for identifying the sharp and intense absorption band of the nitrile (C≡N) group, which typically appears around 2240 cm⁻¹. The spectrum will also show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the C-Cl and C-F stretching vibrations.

Raman spectroscopy also provides information about these vibrational modes. The C≡N stretch is also observable in the Raman spectrum. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa, providing a more complete picture of the molecule's vibrational modes.

Table 3: General IR and Raman Peak Assignments for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡N | Stretching | ~2240 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-Cl | Stretching | 600-800 |

| C-F | Stretching | 1000-1400 |

This table provides general ranges for the indicated functional groups. Specific peak positions for this compound require experimental data.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture.

For HPLC analysis, a common method involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is typically carried out using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 254 nm. The retention time of the compound under specific conditions is a key parameter for its identification and quantification.

GC is also a suitable technique for the analysis of this volatile compound. A capillary column with a non-polar or medium-polarity stationary phase is often employed. The choice of detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), depends on the required sensitivity and the need for mass spectral data for peak identification.

Table 4: General Chromatographic Conditions

| Technique | Column Type | Mobile/Carrier Phase | Detection |

| HPLC | C18 | Acetonitrile/Water | UV (e.g., 254 nm) |

| GC | Capillary (e.g., DB-5) | Inert Gas (e.g., He, N₂) | FID or MS |

These are general conditions and would need to be optimized for specific analytical requirements.

Computational and Theoretical Investigations of 5 Chloro 2 Fluorophenylacetonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 5-Chloro-2-fluorophenylacetonitrile. These methods model the electron distribution to reveal fundamental properties that govern chemical behavior.

Electronic Structure Analysis: DFT calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. researchgate.net It provides a localized picture of bonding, revealing the delocalization of electron density between orbitals, which can explain the electronic effects of substituents. researchgate.net For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms, combined with the nitrile group, significantly influences the electron density of the aromatic ring.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov

Reactivity Prediction: The reactivity of substituted benzenes is a well-studied area where theoretical calculations provide valuable predictions. Halogens are known to be deactivating groups due to their inductive electron withdrawal, yet they direct incoming electrophiles to the ortho and para positions due to resonance effects. libretexts.org In this compound, the interplay between the inductive effects of fluorine and chlorine and the resonance effects, along with the influence of the cyanomethyl group, creates a complex reactivity pattern.

Theoretical studies on similar halogenated benzene (B151609) derivatives have successfully predicted reaction barriers for electrophilic substitutions. For instance, calculations using the M06-2X functional have been employed to determine the free energy barriers for the chlorination of various monosubstituted benzenes, showing excellent agreement with experimental data. nih.gov These computational approaches can be applied to predict the most likely sites for electrophilic or nucleophilic attack on the this compound ring.

| Substituent (X-Ph) | Position of Attack | ΔG (TS1) | ΔG (Intermediate) |

|---|---|---|---|

| -F | para | 20.1 | 15.4 |

| -Cl | para | 21.1 | 16.8 |

| -CH₃ | para | 17.8 | 12.3 |

| -CN | meta | 28.5 | 27.9 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations are instrumental in performing conformational analysis, especially to understand the flexibility related to the cyanomethyl (-CH₂CN) side chain.

The simulation tracks the trajectories of atoms by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a solvent or at various temperatures). Key parameters derived from MD simulations for conformational analysis include:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of a simulated conformation and a reference conformation, indicating the stability of the simulation.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of each atom around its average position, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure. Changes in Rg can signify conformational shifts, such as folding or unfolding. nih.gov

For this compound, MD simulations can explore the rotational barrier of the C-C bond connecting the phenyl ring and the acetonitrile (B52724) group. This analysis reveals the preferred dihedral angles and the energy landscape associated with the rotation, identifying the most stable conformers. Although specific MD studies on this compound are not widely published, the methodology has been extensively applied to analyze the conformational preferences of other flexible molecules, providing crucial insights into their structure-function relationships. nih.govresearchgate.net

| Parameter | Description | Information Gained |

|---|---|---|

| RMSD | Average atomic displacement from a reference structure. | Structural stability and convergence of the simulation. |

| RMSF | Fluctuation of individual atoms over time. | Identifies flexible and rigid regions of the molecule. |

| Radius of Gyration (Rg) | Root mean square distance of atoms from their common center of mass. | Overall compactness and conformational changes. |

| Dihedral Angle Analysis | Distribution of torsion angles for specific bonds. | Preferred conformations and rotational energy barriers. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are essential in drug discovery and materials science for predicting the activity of new compounds and optimizing lead structures.

For derivatives of this compound, QSAR models could be developed to predict various activities, such as herbicidal, antifungal, or pharmaceutical efficacy. The process involves:

Data Set Compilation: A series of derivatives with experimentally measured activities is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic (e.g., atomic charges), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

While specific QSAR studies on this compound derivatives are not prominent in the literature, research on other classes of compounds, such as N-phenylacetamide conjugates, illustrates the approach. For instance, a 2D-QSAR study on isatin (B1672199) N-phenylacetamide derivatives as carbonic anhydrase inhibitors identified key descriptors that control their biological activity, leading to validated predictive models. nih.gov Such models provide a framework for the rational design of novel, more potent derivatives. nih.gov

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, polarity, and electrostatic interactions. |

| Steric | Molar Refractivity (CMR), Molecular Volume | Molecular size and shape, influencing receptor binding. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

In Silico Prediction of Reaction Pathways and Intermediates

In silico methods can be used to predict the most probable pathways for chemical reactions, including the structures of transient intermediates and transition states. This is invaluable for understanding reaction mechanisms and optimizing synthesis conditions. For this compound, key reactions of interest include the hydrolysis or reduction of the nitrile group and nucleophilic aromatic substitution.

Computational tools can model the potential energy surface of a reaction. By locating the minimum energy pathways, researchers can identify the transition state structures and calculate their corresponding energy barriers (activation energies). A lower activation energy indicates a more favorable reaction pathway.

For example, the hydrolysis of the nitrile group in this compound to form the corresponding carboxylic acid or amide can be modeled. DFT calculations can map the step-by-step mechanism, including the initial nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, the formation of tetrahedral intermediates, and subsequent proton transfers. Similarly, the reduction of the nitrile to an amine using a reducing agent can be computationally investigated to understand the mechanism and stereoselectivity.

Studies on the reactions of other benzene derivatives have demonstrated the power of these predictive methods. For instance, theoretical investigations of electrophilic substitution reactions have successfully characterized the transition states and σ-complex intermediates, providing detailed mechanistic insights. nih.gov Applying these computational strategies to this compound would allow for a proactive understanding of its chemical transformations, aiding in the design of efficient synthetic routes to valuable downstream products.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for 5-Chloro-2-fluorophenylacetonitrile Transformations

The reactivity of this compound is centered around its three key functional components: the aromatic ring, the halogen substituents, and the nitrile group. Future research is poised to unlock more efficient and selective transformations through the development of innovative catalytic systems.

A primary area of investigation involves the C-H functionalization of the aromatic ring and the α-carbon adjacent to the nitrile group. Borrowing hydrogen (BH) methodologies, which enable the α-alkylation of nitriles with alcohols, represent a sustainable alternative to traditional methods. researchgate.net Research into heterogeneous silver-catalyzed systems and even base-catalyzed reactions under air could provide more environmentally friendly and cost-effective routes for creating new C-C bonds at the α-position of this compound. researchgate.net

Furthermore, the activation of the nitrile group itself is a significant frontier. Transition metal pincer complexes, particularly those of earth-abundant metals like manganese, have shown remarkable activity in the hydration of nitriles to amides under mild conditions. researchgate.net These catalysts operate through metal-ligand cooperation, activating the C≡N triple bond towards nucleophilic attack. researchgate.netnih.gov Applying these systems to this compound could provide a direct and efficient pathway to the corresponding amide, a valuable intermediate in medicinal chemistry. Research into the catalytic reduction of the nitrile to a primary amine using methods like catalytic hydrogenation with ruthenium pincer complexes also presents a vital area for exploration. rug.nl

The development of catalysts for the selective transformation of the carbon-halogen bonds is also crucial. Palladium-catalyzed reactions, a cornerstone of modern organic synthesis, are continually being refined. Future work will likely focus on developing more active and stable palladium catalysts, potentially supported on materials like zinc oxide (ZnO), for cyanation or other cross-coupling reactions, although in this case, the focus would be on transforming the C-Cl bond while preserving the nitrile and C-F bond. organic-chemistry.org

| Catalyst Type | Potential Transformation on this compound | Research Focus |

| Silver Nanoparticles | α-Alkylation with alcohols | Heterogeneous catalysis, borrowing hydrogen strategy. researchgate.net |

| Copper/TMEDA | Cross-coupling with benzyl (B1604629) alcohols | C(sp³)–H functionalization, user-friendly protocols. researchgate.net |

| Manganese Pincer Complexes | Nitrile hydration to amide | Use of earth-abundant metals, metal-ligand cooperation. researchgate.net |

| Ruthenium Pincer Complexes | Nitrile hydrogenation to amine | Selective reduction under mild conditions. rug.nl |

| Palladium Catalysts | C-Cl bond functionalization | Development of highly active, stable, and recyclable catalysts. organic-chemistry.org |

Development of Flow Chemistry Approaches for Continuous Synthesis

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry to enhance safety, efficiency, and scalability. The synthesis of this compound and its derivatives is an ideal candidate for process intensification using continuous-flow technologies. mdpi.comcetjournal.it

Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. nih.gov For the synthesis of halogenated aromatic nitriles, which can involve highly exothermic reactions or toxic reagents, microreactors provide a significantly safer operating environment compared to traditional batch reactors. The small reactor volumes minimize the potential impact of runaway reactions. cetjournal.it

Future research will focus on developing end-to-end continuous processes, from starting materials to the purified final product. This could involve integrating multiple reaction steps, such as the initial cyanation of a corresponding halobenzene followed by further derivatization, into a single, seamless flow system. royalsocietypublishing.org Such integrated synthesis and purification platforms, sometimes referred to as "synthesis with integrated flow technology" (SWIFT), could dramatically accelerate the production of compound libraries for screening purposes. royalsocietypublishing.org

The development of packed-bed reactors containing immobilized catalysts is another key trend. royalsocietypublishing.org For instance, a continuous process for the hydrogenation or hydration of the nitrile group could be designed using a column packed with a heterogeneous catalyst, allowing for easy separation of the product and reuse of the catalyst. This approach aligns with the principles of green chemistry by reducing waste and improving catalyst longevity.

Investigation into the Biological Activity of this compound Derivatives (Excluding Dosage)

The this compound scaffold is a valuable starting point for the synthesis of novel biologically active molecules. The presence of halogen atoms can enhance lipophilicity and metabolic stability, while the nitrile group can be transformed into a variety of other functional groups common in pharmaceuticals.

Anticancer Activity: Many anticancer agents feature halogenated aromatic rings. Derivatives of this compound could be explored as potential anticancer agents. For example, the nitrile group can serve as a precursor to thiazolidinone or phenanthridine (B189435) structures, which have shown significant cytotoxic effects against various cancer cell lines. nih.govfrontiersin.org Research indicates that combining a thiazolidinone moiety with a chloro-substituted aromatic fragment can lead to potent antimitotic activity. nih.gov Similarly, 2-phenylacrylonitrile (B1297842) derivatives, which share structural similarities, have been investigated as tubulin inhibitors, a well-established target for anticancer drugs. nih.gov Future studies could involve synthesizing libraries of compounds derived from this compound and screening them against panels of human cancer cell lines like MCF-7 (breast), PC3 (prostate), and A549 (lung). frontiersin.org

Antimicrobial and Antifungal Activity: The search for new antimicrobial and antifungal agents is a global health priority. Fluorinated compounds are prevalent in this therapeutic area. nih.gov Derivatives such as fluorophenyl-containing 1,2,4-triazoles and benzimidazoles have demonstrated significant antibacterial and antifungal properties. doaj.orgacgpubs.org The this compound core can be used to synthesize analogous heterocyclic systems. Studies have shown that fluorinated chalcones and flavonoids possess remarkable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as fungal strains like Candida albicans. nih.govmdpi.com The antimicrobial potential of these derivatives is often linked to the increased lipophilicity conferred by the fluorine atoms. nih.gov

| Derivative Class | Potential Biological Activity | Rationale/Supporting Evidence |

| Thiazolidinones | Anticancer | Hybrid molecules with chloro-aromatic fragments show antimitotic activity. nih.gov |

| Phenanthridines | Anticancer | Sanguinarine derivatives exhibit cytotoxicity against multiple cancer cell lines. frontiersin.org |

| Acrylonitriles | Anticancer | Can act as tubulin polymerization inhibitors. nih.gov |

| 1,2,4-Triazoles | Antimicrobial, Antifungal | Fluorophenyl-containing triazoles are active against S. aureus and C. albicans. doaj.org |

| Benzimidazoles | Antimicrobial, Antifungal | Fluoro-substituted benzimidazoles show good activity against Gram-negative bacteria. acgpubs.org |

| Chalcones/Flavonoids | Antimicrobial, Antifungal | Fluorination enhances lipophilicity and antimicrobial potency. nih.govmdpi.com |

Sustainable Synthesis and Application Strategies for Halogenated Acetonitriles

The principles of green chemistry are increasingly influencing the synthesis of halogenated compounds. Future research will prioritize the development of more sustainable methods for the production and use of this compound.

A key focus is the replacement of traditional, hazardous solvents with greener alternatives. Water, supercritical fluids (like CO₂), and bio-based solvents (such as glycerol (B35011) and ethyl lactate) are being explored as reaction media. researchgate.netresearchgate.net Water is particularly attractive due to its non-toxicity and abundance, and its use can be facilitated by techniques like micellar catalysis. researchgate.net The use of deep eutectic solvents (DESs) is another emerging trend, offering a unique and often biodegradable solvent environment. numberanalytics.com

Biocatalysis offers a powerful tool for sustainable synthesis. researchgate.net Enzymes, such as nitrile hydratases, can convert nitriles to amides with high selectivity under mild, aqueous conditions. royalsocietypublishing.org Furthermore, the field of "fluorine biocatalysis" is emerging, utilizing enzymes to perform selective fluorination or to process fluorinated substrates. nih.gov Research into enzymes like cytochrome P450s and lipases could uncover biocatalytic routes for the synthesis and transformation of chloro-fluorinated aromatics, reducing the reliance on traditional, often harsh, chemical methods. nih.gov

Waste reduction is another critical aspect. This includes developing catalytic cycles that minimize by-products and allow for catalyst recycling. royalsocietypublishing.org The concept of a circular economy is also being applied to chemical manufacturing, where waste from one process could become a feedstock for another. nih.gov For halogenated compounds, this could involve developing methods for the recovery and reuse of halogenated solvents or by-products.

Advanced Material Applications Utilizing this compound as a Key Monomer or Intermediate

The unique combination of halogen substituents and a reactive nitrile group makes this compound an attractive building block for high-performance polymers.

The introduction of fluorine into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and solubility, while lowering the dielectric constant and water absorption. researchgate.netnih.gov Aromatic polyimides and poly(arylene ether)s containing trifluoromethyl (–CF₃) groups are known for their exceptional performance in microelectronics, aerospace, and as membrane materials. researchgate.net By analogy, incorporating the chloro-fluoro-phenyl moiety from this compound into polymer backbones could yield materials with a desirable balance of properties.

The nitrile group itself can be a key functional handle in polymer chemistry. It can be used as a reactive site for cross-linking, improving the mechanical and thermal properties of the final material. Alternatively, polymers containing nitrile groups, such as poly(amide imide)s, have been investigated for their specific physical properties, including those relevant to electrostrictive nano-actuation. researchgate.net

Future research in this area will involve the synthesis of novel diacid or diamine monomers derived from this compound. These monomers could then be used in polycondensation reactions to create a new family of fluorinated polyimides, polyamides, or poly(ether imide)s. researchgate.net The properties of these new materials, such as their glass transition temperature, thermal decomposition temperature, dielectric constant, and solubility, would be systematically evaluated to establish structure-property relationships and identify potential applications in advanced technologies, from flexible electronics to gas separation membranes. researchgate.netresearchgate.net

Q & A

Q. Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. A purity threshold of >95% is recommended for synthetic intermediates .

- Structural Confirmation :

Advanced: How can contradictory spectral data for halogenated phenylacetonitriles be resolved?

Methodological Answer :

Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:

Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography for unambiguous structure determination ).

Controlled Experiments : Replicate synthesis under inert conditions (Argon) to rule out oxidation byproducts.

Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict chemical shifts and match experimental data .

Advanced: What computational approaches predict substituent effects on the compound’s reactivity?

Q. Methodological Answer :

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron-withdrawing effects of Cl/F on the nitrile group.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.

- Reactivity Trends : The electron-withdrawing Cl/F groups enhance nitrile electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .

Basic: What storage conditions ensure the stability of this compound?

Q. Methodological Answer :

- Short-Term : Store in airtight containers at 4°C, protected from light.

- Long-Term : Use vacuum-sealed ampules under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group.

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track purity via HPLC .

Advanced: How do steric/electronic effects of Cl/F substituents influence cross-coupling reactions?

Q. Methodological Answer :

- Steric Effects : The 2-fluoro substituent creates minor steric hindrance, allowing Pd catalysts (e.g., Pd(PPh₃)₄) to access the nitrile group.

- Electronic Effects : Cl (σ = 0.23) and F (σ = 0.06) exert opposing electronic effects, modulating reaction rates.

- Case Study : In Sonogashira couplings, the electron-deficient nitrile facilitates oxidative addition to Pd(0), but competing dehalogenation may require optimized ligand ratios (e.g., XPhos) .

Basic: What purification methods achieve >98% purity for this compound?

Q. Methodological Answer :

- Recrystallization : Use ethanol/water (7:3) at 60°C; cooling to -20°C yields crystalline product.

- Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) as eluent.

- Final Validation : Confirm purity via GC-MS (EI mode, m/z [M] = 169.5) .

Advanced: How can reaction yields be optimized in multi-step syntheses involving this compound?

Q. Methodological Answer :

- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) using a factorial design.

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction parameters dynamically.

- Catalyst Optimization : Test Pd/Cu bimetallic systems to enhance turnover frequency in cyanation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。